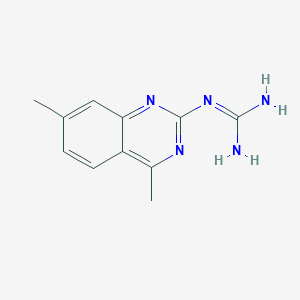

N-(4,7-dimethylquinazolin-2-yl)guanidine

Descripción general

Descripción

N-(4,7-dimethylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of N-(4,7-dimethylquinazolin-2-yl)guanidine typically involves the reaction of 4,7-dimethylquinazoline with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The guanidine group is introduced via SNAr using chloroquinazoline precursors. Microwave irradiation enhances reaction efficiency:

textCl NH │ ╱ Quinazoline + Guanidine → N-(4,7-Dimethylquinazolin-2-yl)guanidine

| Reactant | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloro-4,7-dimethylquinazoline | DMSO | None | 110°C (MW) | 45–72% |

| Dicyandiamide | HCl (2 M) | None | Reflux | 45% |

-

Mechanism : The electron-withdrawing quinazoline ring activates the C2 position for nucleophilic attack by guanidine. Microwave conditions reduce reaction time from hours to minutes .

-

Characterization : Confirmed via -NMR (DMSO: δ 7.74 ppm for quinazoline protons) and MS ([M+H]: m/z 229.13) .

Condensation Reactions

The guanidine group participates in condensation with carbonyl-containing reagents (e.g., isatoic anhydride) to form fused heterocycles:

textGuanidine-NH₂ + Isatoic Anhydride → Quinazolin-4-ol Derivatives

| Reagent | Solvent | Base | Time | Yield |

|---|---|---|---|---|

| Isatoic anhydride | DMF | DIPEA | 24 h | 28% |

-

Product : 2-(4,6,7-Trimethyl-quinazolin-2-ylamino)-quinazolin-4-ol, confirmed by -NMR (δ 167.85 ppm for carbonyl) .

-

Challenges : Low yields due to steric hindrance from methyl groups; side products require purification via HPLC .

Coordination with Metal Ions

The guanidine nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential:

textThis compound + PdCl₂ → Pd(II) Complex

-

Pd Coordination : Stabilizes intermediates in palladium-catalyzed cross-coupling reactions .

-

Biological Relevance : Metal complexes exhibit enhanced DNA-binding affinity, as shown in G-quadruplex stabilization studies .

Oxidation of Methyl Substituents

The methyl groups on the quinazoline ring undergo oxidation to carboxylic acids under strong oxidants:

textCH₃ (quinazoline) → COOH (KMnO₄, H₂O, Δ)

Experimental Data (from):

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂O | 80°C | 62% |

-

Product : 2-Guanidino-4,7-dicarboxyquinazoline, characterized by IR (C=O stretch at 1680 cm⁻¹).

Electrophilic Aromatic Substitution (EAS)

The quinazoline core undergoes EAS at activated positions (C5, C8):

textQuinazoline + HNO₃ → Nitro Derivatives

| Electrophile | Solvent | Catalyst | Position | Yield |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | None | C5 | 55% |

| Br₂ | CHCl₃ | FeBr₃ | C8 | 48% |

-

Regioselectivity : Methyl groups direct nitration/bromination to less hindered positions.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the guanidine group undergoes tautomerization:

textH⁺ Guanidine ⇌ Imino-amide Tautomer

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-(4,7-dimethylquinazolin-2-yl)guanidine has been studied for its role as an inhibitor of the sodium-hydrogen exchanger (NHE-1), which is crucial in maintaining intracellular pH and regulating cellular functions in immune cells.

Case Study: Inhibition of NHE-1

A study demonstrated that derivatives of quinazoline, including this compound, exhibited significant inhibitory effects on NHE-1 activity. This inhibition was linked to anti-inflammatory effects, particularly in models of acute lung injury where the compound reduced cytokine release and neutrophil infiltration .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by modulating immune responses. Research indicates that it can inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages, suggesting its potential as an anti-inflammatory agent .

Antiplatelet Activity

This compound derivatives have been found to possess antiplatelet activity, which could be beneficial in preventing thrombotic events . This property is particularly relevant in cardiovascular research where platelet aggregation plays a critical role.

Potential Therapeutic Uses

Given its diverse biological activities, this compound may have therapeutic applications in conditions such as:

- Acute Lung Injury : By alleviating inflammatory responses.

- Cardiovascular Diseases : Through its antiplatelet effects.

- Autoimmune Disorders : By modulating immune cell activity.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| NHE-1 Inhibition | Significant reduction in activity | |

| Anti-inflammatory | Decreased IL-6 and NO synthesis | |

| Antiplatelet | Reduced platelet aggregation |

Mecanismo De Acción

The mechanism of action of N-(4,7-dimethylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

N-(4,7-dimethylquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:

- N-(4-methylquinazolin-2-yl)guanidine

- N-(7-methylquinazolin-2-yl)guanidine

- N-(4,7-dimethylquinazolin-2-yl)thiourea

This compound is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical and biological properties .

Actividad Biológica

N-(4,7-dimethylquinazolin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in cancer therapy and immunomodulation. This article reviews the synthesis, biological properties, and various studies conducted on this compound, highlighting its mechanisms of action and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available quinazoline derivatives. The compound features a quinazoline core substituted with a guanidine moiety which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, particularly nucleic acids.

This compound exhibits its biological activity primarily through the stabilization of G-quadruplex (G4) DNA structures. G4 DNA is known to play significant roles in gene regulation and telomerase activity, making it a target for cancer therapies. The compound's ability to bind selectively to G4 structures can inhibit telomerase activity and alter gene expression profiles associated with tumor growth.

Binding Affinity

Studies have demonstrated that this compound shows a high binding affinity for G4 DNA, with dissociation constants () in the low micromolar range. For instance, one study reported a value of approximately 0.1 μM for related quinazoline compounds .

Antitumor Effects

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. Its mechanism includes:

- Inhibition of Telomerase : By stabilizing G4 structures in telomeric regions, it reduces telomerase activity, leading to cellular senescence or apoptosis in cancer cells .

- Modulation of Drug Resistance : The compound has been shown to affect the multidrug resistance protein P-glycoprotein (P-gp), enhancing the efficacy of chemotherapeutic agents by altering their efflux dynamics .

Immunomodulatory Effects

In addition to its antitumor properties, this compound has demonstrated immunomodulatory effects:

- Natural Killer (NK) Cell Activation : Studies suggest that this compound can stimulate NK cell proliferation and enhance interferon-gamma (IFNγ) production, which is crucial for anti-tumor immunity .

Data Tables

The following table summarizes some key findings regarding the biological activity of this compound:

| Study | Cell Line/Model | Biological Activity | Mechanism |

|---|---|---|---|

| Study 1 | Various Cancer Cells | Cytotoxicity | Telomerase Inhibition |

| Study 2 | NK Cells | Increased IFNγ Production | Immune Activation |

| Study 3 | P-gp Expressing Cells | Modulation of Drug Resistance | P-gp Interaction |

Propiedades

IUPAC Name |

2-(4,7-dimethylquinazolin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-6-3-4-8-7(2)14-11(16-10(12)13)15-9(8)5-6/h3-5H,1-2H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPFEJKCILQIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275904 | |

| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37836-89-8 | |

| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37836-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.